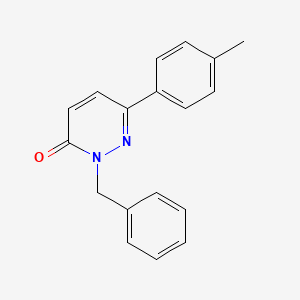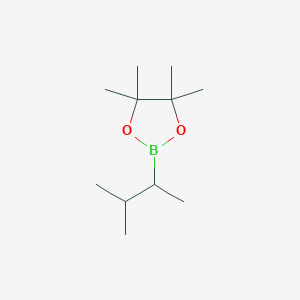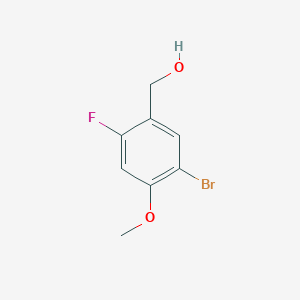
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide, due to its complex structure, is likely to be involved in studies focusing on the synthesis and characterization of novel organic compounds. For example, Singh et al. (2014) conducted a study on pyrrole derivatives, synthesizing ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) by aldol condensation. The study provides insights into the molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and vibrational analysis, indicating the potential for similar synthetic routes and characterizations for compounds like this compound (Singh, Rawat, & Sahu, 2014).
Molecular Interactions and Coordination Chemistry
Complexes of palladium(II) chloride with related ligands, such as 3-(pyrazol-1-yl)propanamide (PPA), showcase the intricate coordination chemistry and molecular interactions possible with such compounds. Studies by Palombo et al. (2019) explored derivatives of PPA-type ligands, highlighting how modifications at the amide hydrogens influence the formation of supramolecular hydrogen-bonded chains and cyclic dimers. This research underscores the significance of such compounds in developing new materials with specific molecular architectures (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).
Antimicrobial and Anti-inflammatory Agents
The exploration of novel organic compounds for antimicrobial and anti-inflammatory applications is a significant area of research. Kendre, Landge, and Bhusare (2015) synthesized a series of compounds, including pyrazole, isoxazole, and benzodiazepine derivatives, by multi-component cyclo-condensation reactions. These compounds were evaluated for their anti-bacterial and antifungal activities, highlighting the potential therapeutic applications of complex organic compounds in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Anticancer Activity
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) developed a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were tested for cytotoxic effects against human glioblastoma and breast cancer cell lines. This research demonstrates the potential of compounds with similar structural motifs for developing new anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-15(13(2)24-20-12)5-6-17(22)18-7-8-21-11-14(10-19-21)16-4-3-9-23-16/h3-4,9-11H,5-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMNVYJOJUMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)
![1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2960591.png)
![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine](/img/structure/B2960592.png)

![4-(morpholine-4-sulfonyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2960597.png)
![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)




![(2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2960606.png)



